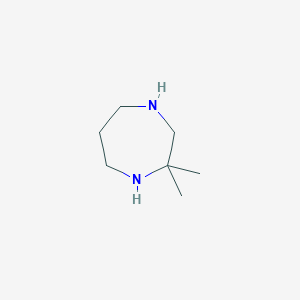![molecular formula C25H22FN5O4 B2843171 Benzyl 2-[6-(4-fluorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate CAS No. 896321-84-9](/img/no-structure.png)
Benzyl 2-[6-(4-fluorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 2-[6-(4-fluorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate is a useful research compound. Its molecular formula is C25H22FN5O4 and its molecular weight is 475.48. The purity is usually 95%.
BenchChem offers high-quality Benzyl 2-[6-(4-fluorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 2-[6-(4-fluorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Fluorophore Synthesis
Benzyl 2-[6-(4-fluorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate can potentially be involved in the synthesis and characterization of new fluorophores. For example, Ozturk et al. (2012) synthesized and characterized new Y-shaped fluorophores with an imidazole core, which included structures similar to the compound . These fluorophores showed intense emission maxima, indicating potential for applications in fluorescence-based technologies (Ozturk et al., 2012).
Synthesis of Complexes
In a related context, Katlenok and Balashev (2012) researched aryl-substituted benzothiazoles, compounds structurally related to benzyl 2-[6-(4-fluorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate. Their work focused on cyclometallated Pt(II) and Pd(II) complexes, which could modify optical properties significantly (Katlenok & Balashev, 2012).
Antimycobacterial Activity
Compounds containing fluorinated benzothiazolo imidazole structures have been examined for their antimycobacterial activities. Sathe et al. (2011) synthesized derivatives that showed promising antimicrobial activity, highlighting the potential use of similar compounds in medicinal chemistry (Sathe et al., 2011).
Photoreactions Study
Another potential application is in the study of photoreactions. Suzuki, Inai, and Matsushima (1976) investigated the photoreactions of cyclic benzylidene acetals with ketones, which could be relevant for understanding the photochemical behavior of compounds like benzyl 2-[6-(4-fluorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate (Suzuki, Inai, & Matsushima, 1976).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Benzyl 2-[6-(4-fluorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate involves the condensation of 4-fluoroaniline with 4,7,8-trimethyl-1,3-dioxo-2,3-dihydropurine-2-carboxylic acid, followed by acetylation of the resulting intermediate with benzyl bromide and acetic anhydride.", "Starting Materials": [ "4-fluoroaniline", "4,7,8-trimethyl-1,3-dioxo-2,3-dihydropurine-2-carboxylic acid", "benzyl bromide", "acetic anhydride", "triethylamine", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Dissolve 4-fluoroaniline (1.0 eq) in dichloromethane and add triethylamine (1.2 eq) dropwise. Cool the mixture to 0°C and add 4,7,8-trimethyl-1,3-dioxo-2,3-dihydropurine-2-carboxylic acid (1.0 eq) in portions. Stir the reaction mixture at room temperature for 2 hours.", "Step 2: Add water to the reaction mixture and extract the product with dichloromethane. Wash the organic layer with sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the intermediate.", "Step 3: Dissolve the intermediate in diethyl ether and add benzyl bromide (1.2 eq) and triethylamine (1.2 eq). Stir the reaction mixture at room temperature for 2 hours.", "Step 4: Add acetic anhydride (1.2 eq) dropwise to the reaction mixture and stir for an additional 2 hours. Quench the reaction with water and extract the product with diethyl ether. Wash the organic layer with sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the final product, Benzyl 2-[6-(4-fluorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate." ] } | |
CAS-Nummer |
896321-84-9 |
Produktname |
Benzyl 2-[6-(4-fluorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate |
Molekularformel |
C25H22FN5O4 |
Molekulargewicht |
475.48 |
IUPAC-Name |
benzyl 2-[6-(4-fluorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate |
InChI |
InChI=1S/C25H22FN5O4/c1-15-16(2)31-21-22(27-24(31)30(15)19-11-9-18(26)10-12-19)28(3)25(34)29(23(21)33)13-20(32)35-14-17-7-5-4-6-8-17/h4-12H,13-14H2,1-3H3 |
InChI-Schlüssel |
PBAUOJUMKDTDIC-UHFFFAOYSA-N |
SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)F)N(C(=O)N(C3=O)CC(=O)OCC5=CC=CC=C5)C)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



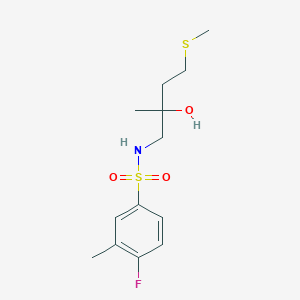
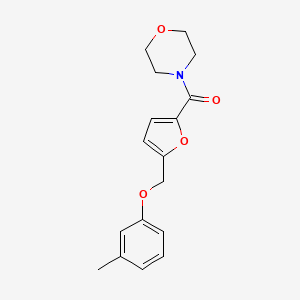
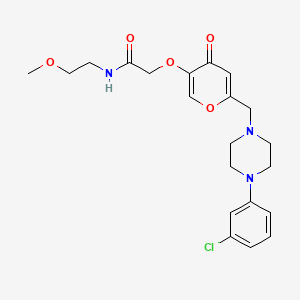

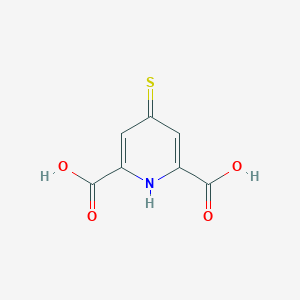
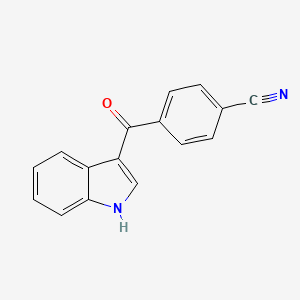
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2843100.png)
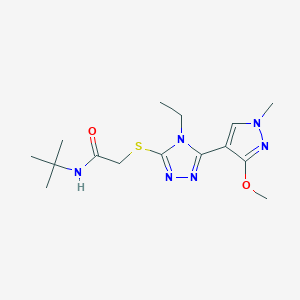
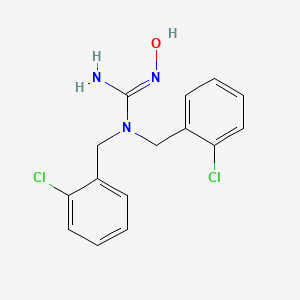

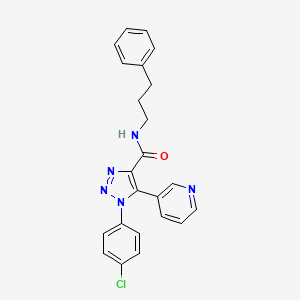
![N-(1-cyanocyclopentyl)-2-{[2-fluoro-4-(propan-2-yloxy)phenyl]amino}acetamide](/img/structure/B2843107.png)
![2-[[5-(2,5-Difluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B2843108.png)
